molecular formula C9H16Cl2N2 B8045362 3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B8045362
M. Wt: 223.14 g/mol
InChI Key: CEMPWRAMHPRVGS-UHFFFAOYSA-N
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Description

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a propan-1-amine chain. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-methylpyridine.

    Alkylation: The 3-methylpyridine undergoes alkylation with a suitable alkylating agent, such as 1-bromo-3-chloropropane, to introduce the propan-1-amine chain.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired amine.

    Salt Formation: Finally, the free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using palladium on carbon (Pd/C) as a catalyst for the hydrogenation step to improve yield and reduce reaction time.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of receptor activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways, which can influence cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpyridin-3-yl)propan-1-amine dihydrochloride
  • 3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride
  • 3-(3-Methylpyridin-4-yl)propan-1-amine dihydrochloride

Uniqueness

3-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(3-methylpyridin-2-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-8-4-3-7-11-9(8)5-2-6-10;;/h3-4,7H,2,5-6,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMPWRAMHPRVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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